molecular formula C13H18N2O2S2 B3175343 N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide CAS No. 956576-76-4

N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide

Cat. No. B3175343
CAS RN: 956576-76-4
M. Wt: 298.4 g/mol
InChI Key: LTLUOWYTEDQOLC-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide” is a chemical compound used for proteomics research applications . It has a molecular formula of C13H18N2O2S2 and a molecular weight of 298.42 .


Molecular Structure Analysis

The molecular structure of “N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide” is defined by its molecular formula, C13H18N2O2S2 . The exact structure can be found in chemical databases or literature .


Physical And Chemical Properties Analysis

“N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide” has a molecular weight of 298.42 . More detailed physical and chemical properties can be found in chemical databases or literature .

Scientific Research Applications

Synthesis and Evaluation in Antituberculosis Applications N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide serves as a key precursor in the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety. These derivatives exhibit promising activity against Mycobacterium tuberculosis. The study highlighted the synthesis of a series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides from N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide, with some compounds demonstrating high antimycobacterial activity, showcasing their potential as second-line antituberculosis pro-drugs. The structure-activity relationship analysis indicated that certain moieties attached to the core structure significantly enhance its potency against tuberculosis, with docking studies providing insights into the compounds' interactions with the bacterial target (Ghorab et al., 2017).

Chemical Space Mining and Synthesis Flexibility The compound's structural versatility is further exploited in the synthesis of various chemical entities, illustrating the broad applicability of N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide in medicinal chemistry and drug design. The chemical transformations leveraging this compound facilitate the creation of diverse privileged scaffolds, highlighting its role in enabling the exploration of chemical space for potential therapeutic applications. This capacity for generating a wide array of chemical structures underscores the compound's utility in the development of novel pharmaceutical agents (Fülöpová & Soural, 2015).

Role in Synthesis of Complex Molecules The compound's role extends to the synthesis of complex molecules, where it has been utilized as a reagent in various synthetic strategies. Its application in the N-alkylation of aminobenzenesulfonamides with alcohols exemplifies its utility in synthesizing amino-(N-alkyl)benzenesulfonamides. This process not only showcases the compound's reactivity but also its ability to facilitate the recognition and differentiation of amino groups in complex molecules, contributing to advancements in synthetic methodology and the development of new synthetic routes for potential therapeutic agents (Lu et al., 2015).

Safety and Hazards

The safety and hazards associated with “N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide” are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

4-isothiocyanato-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-10(2)15(11(3)4)19(16,17)13-7-5-12(6-8-13)14-9-18/h5-8,10-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUOWYTEDQOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196635
Record name 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide

CAS RN

956576-76-4
Record name 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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